molecular formula C19H23N3O2S B2626575 N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 952981-70-3

N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2626575
CAS RN: 952981-70-3
M. Wt: 357.47
InChI Key: WOHVIQLJKXWPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, commonly known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO is a nitric oxide (NO) scavenger, which means it can remove NO from biological systems. This property makes PTIO an important tool for studying the role of NO in various physiological and pathological processes.

Scientific Research Applications

1. Crystal Structure and Molecular Interactions

  • Electronic Structure and Synthesis : The compounds (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid and its variant are synthesized, presenting a crystal structure characterized by O-H...O hydrogen bonds and weak C-H...O interactions, resulting in multi-dimensional networks in the crystal structures (Vrabel et al., 2014).

2. Molecular Synthesis and Chemical Properties

  • Catalytic Systems for Amidation : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is identified as an effective catalyst system for Goldberg amidation, facilitating reactions with (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides (Subhadip De et al., 2017).
  • Novel Synthetic Approaches for Oxalamides : A new synthetic methodology is developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, providing a useful formula for anthranilic acid derivatives and oxalamides (V. Mamedov et al., 2016).

3. Pharmaceutical and Biological Applications

  • HIV-1 Entry Inhibitors : N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogs are identified as a new class of HIV-1 entry inhibitors, effectively blocking the gp120-CD4 interaction (Qian Zhao et al., 2005).
  • Antiosteoclast Activity : Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates exhibit moderate to high antiosteoclast and osteoblast activity, offering potential therapeutic benefits (G. S. Reddy et al., 2012).

properties

IUPAC Name

N'-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-18(19(24)21-16-5-2-1-3-6-16)20-13-15-8-10-22(11-9-15)14-17-7-4-12-25-17/h1-7,12,15H,8-11,13-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHVIQLJKXWPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

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